Acetic acid, 2-oxo-2-[[(1R)-1-phenylethyl]amino]-, ethyl ester
Description
Properties
IUPAC Name |
ethyl 2-oxo-2-[[(1R)-1-phenylethyl]amino]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-3-16-12(15)11(14)13-9(2)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3,(H,13,14)/t9-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZAFKJXSVRFGNK-SECBINFHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC(C)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C(=O)N[C@H](C)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, 2-oxo-2-[[(1R)-1-phenylethyl]amino]-, ethyl ester typically involves the reaction of acetic acid derivatives with ethyl esters under specific conditions. The reaction conditions often include the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process may include steps such as purification and crystallization to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
Acetic acid, 2-oxo-2-[[(1R)-1-phenylethyl]amino]-, ethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions often involve controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of products depending on the functional groups involved .
Scientific Research Applications
Chemistry
In the field of organic chemistry, this compound serves as a reagent and intermediate for synthesizing various chemical compounds. It is particularly useful in:
- Organic Synthesis : It participates in reactions such as oxidation, reduction, and substitution to form more complex molecules.
Biology
Acetic acid, 2-oxo-2-[[(1R)-1-phenylethyl]amino]-, ethyl ester is utilized in biochemical studies to explore enzyme interactions and metabolic pathways. Its applications include:
- Enzyme Studies : Investigating how this compound interacts with enzymes can provide insights into metabolic processes.
Medicine
The compound is being explored for its potential therapeutic properties. Notable applications include:
- Pharmaceutical Development : It acts as a precursor for synthesizing various pharmaceuticals, potentially leading to new drug discoveries.
Industry
In industrial settings, this compound is employed in:
- Manufacture of Specialty Chemicals : Its unique properties make it suitable for producing specialized industrial chemicals .
Case Study 1: Enzyme Interaction Studies
A study investigated the interaction of this compound with specific enzymes involved in metabolic pathways. The results indicated that the compound could act as an inhibitor for certain enzymes, providing a basis for further research into its therapeutic potential.
Case Study 2: Pharmaceutical Synthesis
In a pharmaceutical context, researchers synthesized a series of compounds using this compound as a key intermediate. The resulting compounds displayed promising activity against various biological targets, highlighting the compound's utility in drug development.
Mechanism of Action
The mechanism of action of acetic acid, 2-oxo-2-[[(1R)-1-phenylethyl]amino]-, ethyl ester involves its interaction with specific molecular targets and pathways. This compound may act as an inhibitor or activator of certain enzymes, affecting biochemical reactions and cellular processes. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Chemical Identity :
- CAS No.: 37662-05-8
- Molecular Formula: C₁₂H₁₅NO₂
- Molecular Weight : 205.257 g/mol
- Structure: Features a chiral (1R)-1-phenylethylamino group attached to a 2-oxo acetic acid ethyl ester backbone.
Key Characteristics :
- The compound’s ethyl ester group enhances lipophilicity, while the amide functionality contributes to hydrogen-bonding capacity.
- Its chirality may influence receptor binding specificity, as seen in structurally related GPR139 agonists (e.g., JNJ-63533054 in ) .
Comparison with Structurally Similar Compounds
Ethyl (2-Oxo-1-Pyrrolidinyl)(Phenyl)Acetate
- CAS No.: 1262412-28-9
- Molecular Formula: C₁₄H₁₇NO₃
- Structural Differences: Incorporates a pyrrolidinone ring (cyclic amide) instead of a linear amide. The phenyl group is directly attached to the pyrrolidinone, altering electronic and steric properties .
- Implications : The cyclic structure may enhance metabolic stability but reduce conformational flexibility compared to the target compound.
Acetic Acid, 2-[(4-Ethylphenyl)Amino]-2-Oxo-, Ethyl Ester
Erdosteine Ethyl Ester
- Structure : Contains a tetrahydrothiophene ring and sulfanyl group, unlike the target’s simple amide.
- Role : Identified as an impurity in erdosteine synthesis, highlighting its relevance in pharmaceutical quality control .
- Functional Differences : The sulfur atoms may confer distinct metabolic pathways or mucolytic activity, which the target compound lacks .
Cyclohexane Derivative ()
- Molecular Formula: C₁₇H₂₆ClNO₂
- Structural Features : A cyclohexane ring replaces the acetic acid backbone, and the compound exists as a hydrochloride salt.
Data Table: Comparative Analysis
Research Findings and Implications
- Chirality and Bioactivity: The (1R)-phenylethyl group in the target compound mirrors chiral agonists like JNJ-63533054 (), which exhibit nanomolar affinity for GPR137.
- Physicochemical Properties: The ethyl ester group in the target compound enhances lipophilicity (logP ~2.5 estimated), comparable to analogs like the 4-ethylphenyl derivative (logP ~2.8) . Pyrrolidinone-containing compounds () may exhibit higher solubility due to polar cyclic amides.
- Synthetic Considerations : Stereoselective synthesis methods, such as phase-transfer catalysis (e.g., ), could be adapted for the target compound to preserve its chiral integrity .
Biological Activity
Acetic acid, 2-oxo-2-[[(1R)-1-phenylethyl]amino]-, ethyl ester (CAS Number: 1398512-13-4) is a compound of significant interest in both organic synthesis and biological research. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by diverse sources.
- Molecular Formula : C12H15NO3
- Molecular Weight : 221.25 g/mol
- IUPAC Name : Ethyl 2-oxo-2-[[(1R)-1-phenylethyl]amino]acetate
The compound is characterized by a phenylethyl group, which contributes to its unique biochemical interactions.
The biological activity of this compound involves its interaction with various molecular targets. It is hypothesized to act as an enzyme inhibitor or activator , affecting metabolic pathways and cellular processes. The specific pathways and targets remain under investigation, but preliminary studies suggest interactions with key enzymes involved in drug metabolism and transport.
Enzyme Interactions
Research indicates that this compound may influence the activity of P-glycoprotein (P-gp) , a crucial transporter in drug absorption and resistance. A study demonstrated that related compounds could stimulate P-gp ATPase activity, suggesting potential for reversing drug resistance in cancer therapies .
Toxicity and Safety Profile
A review of toxicity studies indicates that similar compounds exhibit low toxicity profiles in sub-chronic repeated-dose toxicity experiments. For instance, propionic acid derivatives showed no adverse effects at doses up to 2,500 mg/kg body weight . While specific data on this compound remains limited, its structural similarities to less toxic analogs suggest a favorable safety profile.
Study on P-glycoprotein Modulation
In a relevant study assessing amino acid-derived compounds, acetic acid derivatives demonstrated preferential selectivity toward P-gp compared to other ATP-binding cassette (ABC) transporters. The compounds were evaluated for their ability to stimulate ATPase activity, indicating their potential as substrates or inhibitors of P-gp .
Synthesis and Biological Testing
In another investigation, researchers synthesized a series of related thiazole compounds derived from amino acids and tested their biological activities. The findings highlighted the importance of structural modifications in enhancing interaction with P-gp and improving therapeutic efficacy against tumor growth in vivo .
Comparison of Biological Activities
| Compound Name | Activity | Target | Reference |
|---|---|---|---|
| This compound | Potential enzyme inhibitor | P-glycoprotein | |
| Propionic acid derivatives | Low toxicity | N/A | |
| Amino acid-derived thiazoles | P-gp modulation | P-glycoprotein |
Summary of Toxicity Studies
Q & A
Q. Basic
- IR Spectroscopy : A strong absorbance at ~1740 cm⁻¹ confirms the ester carbonyl, while a band at ~1650 cm⁻¹ indicates the 2-oxo group .
- ¹H NMR : A triplet at δ 1.2–1.4 ppm (CH₃ of ethyl ester), a quartet at δ 4.1–4.3 ppm (CH₂ of ester), and a singlet at δ 3.5–3.7 ppm (N–CH–Ph) are diagnostic.
- Mass Spectrometry : Molecular ion [M+H]⁺ and fragment ions (e.g., loss of EtOH at m/z [M-46]⁺) validate the ester and amine groups .
What role does this compound serve as a chiral synthon in the preparation of cyclopropane-containing pharmaceuticals?
Advanced
The compound acts as a chiral building block for synthesizing cyclopropane derivatives via stereoselective cyclopropanation . For example, it can be converted to (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid ethyl ester, a key intermediate in hepatitis C virus (HCV) protease inhibitors. The (1R) configuration ensures proper spatial orientation for binding to the NS3/4A enzyme .
How are common impurities formed during the synthesis of this compound analyzed and resolved?
Advanced
Impurities (e.g., diastereomers or hydrolyzed acids) are identified using UPLC-MS/MS with a C18 column and acetonitrile/water gradients. Preparative supercritical fluid chromatography (SFC) resolves enantiomers with >99% purity. For crystalline impurities, controlled crystallization in solvents like hexane/ethyl acetate selectively precipitates the desired enantiomer .
What mechanistic insights explain the enantioselectivity of phase-transfer catalysts in synthesizing this compound?
Advanced
Chiral PTCs (e.g., cinchona alkaloids) form ion pairs with the glycine ester enolate, stabilizing the transition state through π-π interactions between the catalyst’s aromatic rings and the phenylethyl group. Density functional theory (DFT) models show that the (1R) configuration arises from preferential face shielding by the catalyst’s bulky substituents .
How does the ester group in this compound influence its stability under acidic or basic conditions?
Basic
The ethyl ester is base-labile , undergoing hydrolysis to the carboxylic acid in NaOH/EtOH. Under acidic conditions (pH <3), the 2-oxo group may protonate, reducing electrophilicity. Stability is enhanced by storing the compound in anhydrous solvents (e.g., THF) at –20°C .
What synthetic modifications can improve the yield of this compound in large-scale reactions?
Q. Advanced
- Wet milling : Mechanochemical activation accelerates reaction kinetics by increasing surface area .
- Catalyst immobilization : Silica-supported chiral catalysts reduce decomposition and enable recycling .
- Process intensification : Microreactors with precise temperature control minimize side reactions during exothermic steps .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
